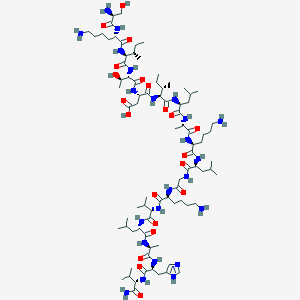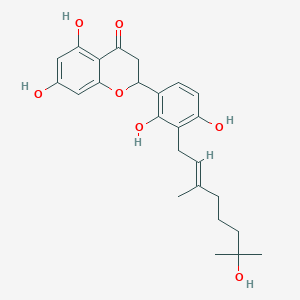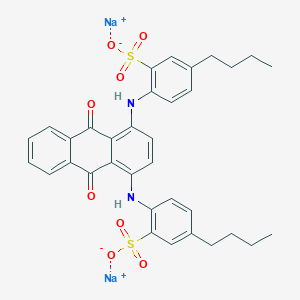
C.I. Acid green 27
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Acid Green 27, also known as Acid Green 27, is an organic synthetic dye. It is commonly used in the textile industry for dyeing silk, wool, and nylon fabrics. The compound is known for its vibrant green color and is often used in various industrial applications due to its excellent dyeing properties .
Vorbereitungsmethoden
C.I. Acid Green 27 is synthesized using 1,4-dihydroxyanthraquinone and 4-n-butylaniline as starting materials. The synthesis involves the partial reduction of 1,4-dihydroxyanthraquinone using zinc powder and hydrochloric acid, followed by condensation with 4-n-butylaniline. The resulting product is then oxidized and sulfonated to obtain the final compound. The industrial production process includes neutralization, filtration, drying, and pulverization to yield the finished product .
Analyse Chemischer Reaktionen
C.I. Acid Green 27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The dye can undergo substitution reactions, where certain functional groups are replaced by others. Common reagents used in these reactions include zinc powder, hydrochloric acid, and various oxidizing agents. .
Wissenschaftliche Forschungsanwendungen
C.I. Acid Green 27 has a wide range of scientific research applications:
Chemistry: It is used as a dye in various chemical processes and experiments.
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Medicine: It is used in diagnostic procedures and as a marker in certain medical tests.
Industry: The dye is extensively used in the textile industry for dyeing fabrics and in the production of colored materials
Wirkmechanismus
The mechanism of action of C.I. Acid Green 27 involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding results in the visualization of cellular components in biological staining techniques. The dye’s molecular structure allows it to interact with various pathways, making it useful in different scientific applications .
Vergleich Mit ähnlichen Verbindungen
C.I. Acid Green 27 is unique compared to other similar compounds due to its specific dyeing properties and vibrant green color. Similar compounds include:
- Acid Green 25
- Reactive Orange 16
- Reactive Black 5
- Remazol Brilliant Blue R These compounds have different dyeing properties and applications, but C.I. Acid Green 27 stands out for its specific use in dyeing silk, wool, and nylon fabrics .
Eigenschaften
Molekularformel |
C34H32N2Na2O8S2 |
|---|---|
Molekulargewicht |
706.7 g/mol |
IUPAC-Name |
disodium;5-butyl-2-[[4-(4-butyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C34H34N2O8S2.2Na/c1-3-5-9-21-13-15-25(29(19-21)45(39,40)41)35-27-17-18-28(32-31(27)33(37)23-11-7-8-12-24(23)34(32)38)36-26-16-14-22(10-6-4-2)20-30(26)46(42,43)44;;/h7-8,11-20,35-36H,3-6,9-10H2,1-2H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI-Schlüssel |
BOXAUJCFZBSNKZ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)CCCC)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


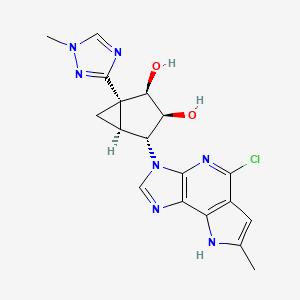
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12381521.png)

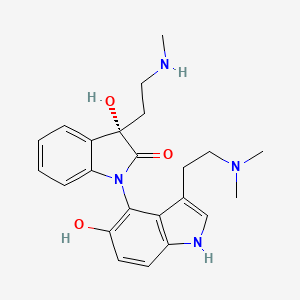

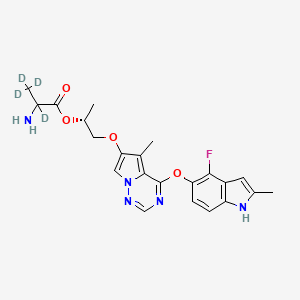
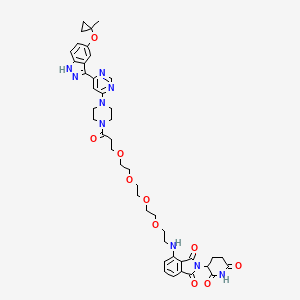
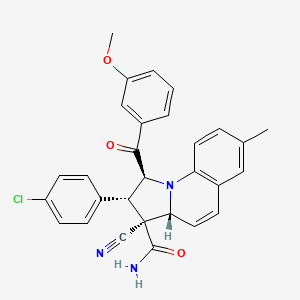
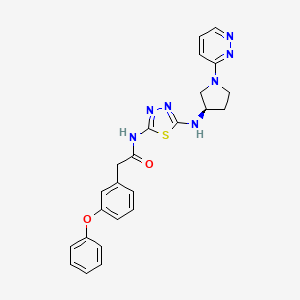
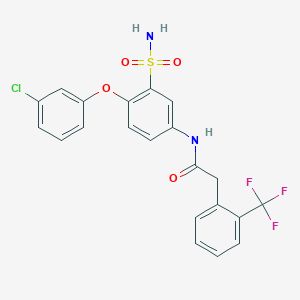
![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)
